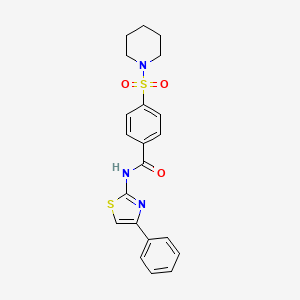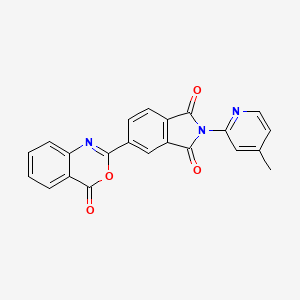![molecular formula C23H20N6OS2 B6066911 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B6066911.png)
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzothiazole, quinazoline, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Quinazoline Synthesis: The quinazoline ring is often prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, quinazoline, and pyrimidine intermediates through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole, quinazoline, or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: Its biological activity has been explored for potential use as an antimicrobial, antiviral, or anticancer agent.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its diverse chemical reactivity.
作用机制
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
- **6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one shares structural similarities with other benzothiazole, quinazoline, and pyrimidine derivatives, such as:
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
- Benzothiazole-based anti-tubercular compounds
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity
属性
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS2/c1-3-14-8-9-17-16(10-14)13(2)24-21(26-17)29-22-25-15(11-20(30)28-22)12-31-23-27-18-6-4-5-7-19(18)32-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCOIOUAFQXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6066834.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6066842.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6066850.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6066855.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6066869.png)
![Ethyl 2-{[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]oxy}acetate](/img/structure/B6066876.png)
![7-(2-propoxybenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6066892.png)

![Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B6066904.png)
![2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B6066920.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6066925.png)
![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine](/img/structure/B6066933.png)
